Halo tag TMR

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

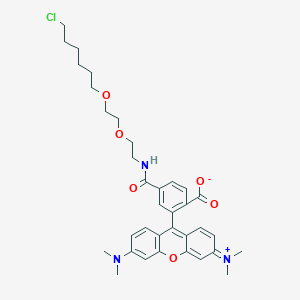

C35H42ClN3O6 |

|---|---|

Molecular Weight |

636.2 g/mol |

IUPAC Name |

4-[2-[2-(6-chlorohexoxy)ethoxy]ethylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |

InChI |

InChI=1S/C35H42ClN3O6/c1-38(2)25-10-13-28-31(22-25)45-32-23-26(39(3)4)11-14-29(32)33(28)30-21-24(9-12-27(30)35(41)42)34(40)37-16-18-44-20-19-43-17-8-6-5-7-15-36/h9-14,21-23H,5-8,15-20H2,1-4H3,(H-,37,40,41,42) |

InChI Key |

YORHEDWUCXZZLS-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)NCCOCCOCCCCCCCl)C(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the HaloTag TMR Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the HaloTag TMR (tetramethylrhodamine) system, a versatile technology for protein analysis. We will delve into the core mechanism of action, present key quantitative data, and provide detailed experimental protocols for its application in cellular imaging and protein analysis.

Core Mechanism of Action: Covalent and Specific Labeling

The HaloTag technology is predicated on the highly specific and irreversible covalent bond formed between the HaloTag protein and its synthetic ligands. The system consists of two key components:

-

The HaloTag Protein: A 33 kDa, monomeric protein derived from a modified bacterial haloalkane dehalogenase from Rhodococcus rhodochrous.[1][2] The wild-type enzyme naturally hydrolyzes carbon-halogen bonds. However, the HaloTag protein has been engineered with a critical mutation (His272Phe) in its active site.[1][3]

-

The HaloTag TMR Ligand: A synthetic molecule comprising a reactive chloroalkane linker attached to the fluorescent dye tetramethylrhodamine (TMR).[4] This ligand is cell-permeable, allowing for the labeling of intracellular proteins.

The mechanism of action proceeds in two steps:

-

Initial Binding: The HaloTag TMR ligand enters the active site tunnel of the HaloTag protein.

-

Covalent Bond Formation: A nucleophilic displacement reaction occurs where the aspartate (Asp106) residue in the HaloTag active site attacks the carbon atom of the chloroalkane linker on the TMR ligand, displacing the chloride ion. This forms a stable covalent ester bond between the HaloTag protein and the TMR ligand.

In the wild-type dehalogenase, a histidine residue (His272) would act as a general base to catalyze the hydrolysis of this ester intermediate, regenerating the free enzyme. However, in the HaloTag protein, the substitution of this histidine with a phenylalanine (Phe272) prevents this hydrolysis step. This results in a stable, essentially irreversible covalent adduct, effectively "tagging" the protein of interest with the TMR fluorophore.

The reaction is highly specific due to the engineered active site of the HaloTag protein and the unique chloroalkane linker on the ligand. The labeling process is rapid, occurring under physiological conditions with minimal off-target effects, as the enzymatic reaction is foreign to mammalian cells.

References

Introduction to HaloTag® Technology

An In-depth Technical Guide to HaloTag® TMR Labeling

For Researchers, Scientists, and Drug Development Professionals

The HaloTag® platform represents a versatile and robust technology for the comprehensive analysis of protein function.[1] It is centered on a two-component system: a protein fusion tag, the HaloTag®, and a suite of synthetic ligands that can be covalently attached to it.[2] The HaloTag® itself is a 33-34 kDa protein, engineered from a bacterial haloalkane dehalogenase originating from Rhodococcus rhodochrous.[3] This enzyme has been modified to form a highly specific and essentially irreversible covalent bond with its ligands.

The ligands consist of a constant chloroalkane reactive linker attached to a variable functional group. This functional moiety can be a fluorophore, such as Tetramethylrhodamine (TMR), an affinity handle like biotin, or a solid surface for protein immobilization. This "mix-and-match" capability allows researchers to use a single genetic construct of a protein of interest fused to the HaloTag® for a multitude of applications, including cellular imaging, protein purification, and the analysis of molecular interactions, simply by selecting the appropriate ligand. The reaction's specificity is a key advantage; as it is foreign to the biochemistry of mammalian cells, there is minimal interference from endogenous cellular processes.

The Core Principle of HaloTag® TMR Labeling

The covalent labeling of a HaloTag® fusion protein with a TMR (Tetramethylrhodamine) ligand is a rapid and highly specific biochemical reaction. The process is a nucleophilic displacement reaction that occurs under physiological conditions.

The core mechanism involves the following key steps:

-

Ligand Binding: The TMR ligand, which contains a chloroalkane linker, enters the active site of the HaloTag® protein.

-

Nucleophilic Attack: A specific aspartate residue (Asp106) within the HaloTag® active site acts as a nucleophile. It attacks the carbon atom of the chloroalkane linker that is bonded to the chlorine atom.

-

Covalent Bond Formation: This nucleophilic attack displaces the terminal chloride, resulting in the formation of a stable, covalent ester bond between the HaloTag® protein and the TMR ligand. This reaction is effectively irreversible.

A critical engineering aspect of the HaloTag® protein is a mutation that substitutes the wild-type histidine residue (His272), which would normally hydrolyze the newly formed bond to regenerate the enzyme, with a phenylalanine. This modification prevents the hydrolysis step, ensuring the stability of the covalent linkage.

Caption: Covalent bond formation between HaloTag® and the TMR ligand.

Quantitative Data Presentation

The efficiency and reliability of the HaloTag® TMR labeling system are supported by its kinetic and photophysical properties.

Table 1: Kinetic Parameters of Labeling

This table summarizes the reaction kinetics of the HaloTag® protein with the TMR ligand. The high second-order rate constant is comparable to the strong affinity seen in the streptavidin-biotin interaction, enabling rapid and efficient labeling even at low protein concentrations.

| Parameter | Value | Conditions | Reference |

| Apparent Second-Order Rate Constant (kon) | 2.7 x 106 M-1s-1 | 10 nM Protein, 2.5 nM Ligand at 25°C | |

| Apparent Second-Order Rate Constant (k1) | 39.7 ± 0.6 µM-1min-1 | 0.001 µM TMR, 0-0.064 µM DhaAHT at 30°C | |

| Binding Kinetics Comparison | Similar to Streptavidin-Biotin | Fluorescence Polarization Analysis |

Table 2: Photophysical Properties of TMR Ligand

Tetramethylrhodamine (TMR) is a bright and photostable fluorophore well-suited for a variety of fluorescence microscopy applications.

| Property | Value | Notes | Reference |

| Excitation Maximum (λex) | ~548 nm | Suitable for common laser lines (e.g., 561 nm) | |

| Emission Maximum (λem) | ~572 nm | Detectable with standard TRITC/RFP filter sets | |

| Molar Extinction Coefficient (ε) | 7.8 x 104 M-1cm-1 | Indicates high efficiency of light absorption | |

| Quantum Yield (Φ) | ~0.41 | Represents the efficiency of photon emission after absorption | |

| Cell Permeability | Permeable | Allows for labeling of intracellular proteins in live cells |

Experimental Protocols

The following are detailed methodologies for common HaloTag® TMR labeling experiments. Optimization may be required depending on the specific cell line and protein of interest.

Protocol for Live-Cell Imaging

This protocol describes the standard procedure for labeling intracellular proteins in living cells.

Materials:

-

Cells cultured on glass-bottom dishes or coverslips, expressing the HaloTag® fusion protein.

-

Complete cell culture medium, pre-warmed to 37°C.

-

HaloTag® TMR Ligand (Promega).

-

Anhydrous DMSO.

-

Phosphate-Buffered Saline (PBS), pre-warmed.

-

Live-cell imaging medium (phenol red-free).

-

Fluorescence microscope with environmental chamber (37°C, 5% CO₂).

Procedure:

-

Cell Seeding: Plate cells expressing the HaloTag® fusion protein onto an appropriate imaging vessel and grow to 50-80% confluency.

-

Ligand Preparation: Prepare a 1-10 mM stock solution of HaloTag® TMR Ligand in anhydrous DMSO. Immediately before use, dilute the stock solution in pre-warmed complete culture medium to a final working concentration of 1-5 µM.

-

Labeling Reaction: Remove the culture medium from the cells and replace it with the TMR ligand-containing medium.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator to allow for covalent labeling.

-

Washing: Aspirate the labeling medium. Wash the cells three times with pre-warmed complete culture medium or PBS to remove unbound ligand. Each wash should last approximately 5 minutes. This step is crucial for achieving a high signal-to-noise ratio.

-

Imaging: Replace the final wash solution with pre-warmed, phenol red-free imaging medium. Transfer the cells to the microscope stage and acquire images using appropriate filter sets for TMR (e.g., TRITC/RFP).

Protocol for Fixed-Cell Labeling and Immunofluorescence

This protocol allows for the visualization of HaloTag® fusion proteins in fixed cells, optionally in conjunction with antibody-based labeling of other targets.

Materials:

-

Labeled cells on coverslips (from live-cell protocol or labeled post-fixation).

-

4% Paraformaldehyde (PFA) in PBS.

-

Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS).

-

Blocking Buffer (e.g., 1% BSA in PBS).

-

Primary and fluorescently-conjugated secondary antibodies.

-

Mounting medium (e.g., with DAPI).

Procedure:

-

Fixation: Wash cells twice with PBS, then fix with 4% PFA for 10-15 minutes at room temperature.

-

Washing: Wash the fixed cells three times with PBS.

-

Permeabilization: Incubate cells with Permeabilization Buffer for 10 minutes. This step is necessary if labeling post-fixation or if performing subsequent immunofluorescence.

-

Labeling (if not done on live cells): If labeling after fixation, incubate with 0.5-5 µM HaloTag® TMR Ligand in PBS for 30-60 minutes. Wash three times with PBS.

-

Blocking: For subsequent antibody staining, incubate with Blocking Buffer for 30-60 minutes.

-

Antibody Staining: Incubate with primary antibody (diluted in Blocking Buffer) for 1 hour at room temperature or overnight at 4°C. Wash three times with PBS. Incubate with the appropriate fluorescent secondary antibody for 1 hour at room temperature, protected from light.

-

Final Washes & Mounting: Wash three times with PBS. Mount the coverslip onto a microscope slide using mounting medium.

Visualizing Experimental and Signaling Workflows

Graphviz diagrams are provided to illustrate a standard experimental workflow and the application of HaloTag® TMR labeling in studying a key signaling pathway.

General Experimental Workflow

This diagram outlines the typical sequence of steps involved in a HaloTag® cellular imaging experiment.

Caption: A typical workflow for HaloTag® TMR cellular imaging.

Application: Tracking GPCR Internalization

HaloTag® labeling is a powerful tool for studying the trafficking of cell surface receptors, such as G-protein coupled receptors (GPCRs). Upon stimulation by an agonist, many GPCRs are internalized into endosomes as part of the signaling regulation and receptor recycling process. By using a cell-permeable TMR ligand, researchers can visualize the entire population of a GPCR-HaloTag® fusion protein, tracking its movement from the plasma membrane to intracellular compartments.

Caption: Visualizing GPCR trafficking with HaloTag® TMR.

References

An In-depth Technical Guide to the HaloTag TMR System

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the HaloTag TMR system, a versatile technology for protein labeling, imaging, and analysis. The core of this system lies in the specific and covalent bond formed between the HaloTag protein and its synthetic ligand, tetramethylrhodamine (TMR). This robust and adaptable platform enables a wide range of applications, from live-cell imaging to the isolation of protein complexes.

Core Components and Mechanism of Action

The HaloTag TMR system is composed of two essential components:

-

The HaloTag Protein: A 33 kDa, monomeric protein derived from a bacterial haloalkane dehalogenase from Rhodococcus rhodochrous.[1][2] It has been genetically engineered to be catalytically inactive.[3] A key mutation of the catalytic histidine to phenylalanine (His272Phe) prevents the hydrolysis of the enzyme-substrate intermediate, leading to the formation of a stable, irreversible covalent bond with its ligand.[4][5] The HaloTag protein can be genetically fused to the N- or C-terminus of a protein of interest.

-

The HaloTag TMR Ligand: A synthetic molecule consisting of a reactive chloroalkane linker attached to a tetramethylrhodamine (TMR) fluorophore. The TMR ligand is cell-permeable, allowing for the labeling of intracellular fusion proteins in living cells.

The labeling reaction is a dehydrohalogenation process where the HaloTag protein and the TMR ligand form a covalent bond. This reaction is highly specific and rapid, even at low concentrations of the reactants, and is essentially irreversible under physiological conditions.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the HaloTag TMR system.

Table 1: Kinetic Properties of HaloTag-TMR Interaction

| Parameter | Value | Reference |

| Apparent Second-Order Rate Constant (kapp) | 2.7 x 106 M-1s-1 | |

| Dissociation Constant (Kd) | 0.6 - 1.3 µM (for similar ligands) |

Table 2: Spectroscopic Properties of HaloTag TMR Ligand

| Parameter | Value | Reference |

| Excitation Maximum (λex) | 550 - 555 nm | |

| Emission Maximum (λem) | 572 - 578 nm | |

| Extinction Coefficient (ε) | 7.8 x 104 M-1cm-1 | |

| Quantum Yield (ΦF) | 0.41 |

Experimental Protocols

This section provides detailed methodologies for key applications of the HaloTag TMR system.

Live-Cell Imaging

This protocol describes the labeling of HaloTag fusion proteins with the TMR ligand in living mammalian cells for subsequent fluorescence microscopy.

Materials:

-

Mammalian cells expressing the HaloTag fusion protein, cultured on glass-bottom dishes or chamber slides.

-

Complete cell culture medium, pre-warmed to 37°C.

-

HaloTag TMR Ligand stock solution (e.g., 1 mM in DMSO).

-

Phosphate-Buffered Saline (PBS), pH 7.4.

-

Fluorescence microscope equipped with appropriate filters for TMR (e.g., excitation ~540-560 nm, emission ~570-620 nm).

Procedure:

-

Prepare Labeling Medium: Dilute the HaloTag TMR Ligand stock solution in pre-warmed complete cell culture medium to a final concentration of 1-5 µM.

-

Cell Labeling: Remove the existing culture medium from the cells and replace it with the prepared labeling medium.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator to allow for efficient labeling.

-

Washing: Remove the labeling medium and wash the cells three times with pre-warmed complete culture medium to remove unbound ligand. Each wash should be for approximately 5 minutes.

-

Post-Labeling Incubation: After the final wash, add fresh pre-warmed complete culture medium and incubate the cells for an additional 30 minutes at 37°C to allow for the diffusion of any remaining unbound ligand out of the cells.

-

Imaging: The cells are now ready for live-cell imaging. Acquire images using the appropriate filter set for TMR.

Fixed-Cell Imaging

This protocol outlines the procedure for labeling HaloTag fusion proteins in fixed cells.

Materials:

-

Mammalian cells expressing the HaloTag fusion protein, cultured on coverslips.

-

Phosphate-Buffered Saline (PBS), pH 7.4.

-

Fixative solution (e.g., 4% paraformaldehyde in PBS).

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

-

Blocking buffer (e.g., 1% BSA in PBS).

-

HaloTag TMR Ligand solution (1-5 µM in PBS).

-

Mounting medium with DAPI (optional, for nuclear counterstaining).

Procedure:

-

Cell Fixation: Wash the cells twice with PBS and then fix with 4% paraformaldehyde for 10-15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: Incubate the cells with permeabilization buffer for 10 minutes at room temperature. This step is crucial for allowing the TMR ligand to access intracellular proteins.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Blocking (Optional but Recommended): Incubate the cells with blocking buffer for 30 minutes to reduce non-specific binding.

-

Labeling: Incubate the cells with the HaloTag TMR Ligand solution for 1 hour at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound ligand.

-

Mounting: Mount the coverslips onto microscope slides using a suitable mounting medium.

-

Imaging: Acquire images using a fluorescence microscope with the appropriate filters for TMR and any other stains used.

Protein Pull-Down for Interaction Analysis

This protocol describes the use of the HaloTag system to isolate a protein of interest and its interacting partners from cell lysates.

Materials:

-

Mammalian cells expressing the HaloTag fusion protein.

-

HaloLink™ Resin.

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, with protease inhibitors).

-

Wash buffer (e.g., Lysis buffer with reduced Triton X-100 concentration).

-

Elution buffer (e.g., SDS-PAGE sample buffer or a specific elution buffer like high salt or low pH, depending on downstream analysis).

Procedure:

-

Cell Lysis: Harvest the cells and lyse them in ice-cold lysis buffer.

-

Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

-

Binding to Resin: Add the clarified lysate to the equilibrated HaloLink™ Resin and incubate for 1-2 hours at 4°C with gentle rotation to allow the HaloTag fusion protein to covalently bind to the resin.

-

Washing: Pellet the resin by centrifugation and wash it three to five times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the resin using the chosen elution buffer. For analysis by SDS-PAGE and western blotting, boiling in SDS-PAGE sample buffer is common.

-

Analysis: Analyze the eluted proteins by SDS-PAGE, western blotting, or mass spectrometry to identify interacting partners.

Visualizations

The following diagrams illustrate key aspects of the HaloTag TMR system.

References

An In-depth Technical Guide to HaloTag TMR: Spectral Properties and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectral properties and experimental applications of the HaloTag TMR ligand, a widely used tool in cellular imaging and protein analysis. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize this technology in their studies.

Core Principles of HaloTag Technology

The HaloTag system is a versatile platform for studying proteins within living cells or in vitro. It consists of a genetically engineered 34 kDa protein tag, the HaloTag, which is derived from a bacterial haloalkane dehalogenase.[1] This tag is designed to form a highly specific and irreversible covalent bond with synthetic ligands that carry a chloroalkane linker.[2] This robust connection allows for the attachment of a variety of functional groups to a protein of interest (POI) that has been fused with the HaloTag protein. These functional groups can include fluorescent dyes, affinity tags like biotin, or solid surfaces. The HaloTag itself does not possess intrinsic fluorescence in the visible spectrum; its utility in imaging comes from the specific fluorescent ligands it binds.[1]

One of the most common fluorescent ligands is the HaloTag TMR (Tetramethylrhodamine) ligand. This cell-permeable ligand allows for the direct and specific labeling of intracellular HaloTag fusion proteins.[1]

Spectral Properties of HaloTag TMR

The HaloTag TMR ligand is a red fluorescent dye known for its brightness and photostability, making it suitable for a range of fluorescence microscopy applications.[3] Upon covalent binding to the HaloTag protein, the TMR moiety exhibits distinct excitation and emission spectra. While the precise maxima can vary slightly depending on the local environment and measurement conditions, the generally accepted spectral characteristics are summarized below.

| Parameter | Value | Reference |

| Excitation Maximum (Ex) | ~548 - 552 nm | |

| Emission Maximum (Em) | ~572 - 578 nm | |

| Quantum Yield (Φ) | 0.41 | |

| Extinction Coefficient (ε) | 7.8 x 10⁴ M⁻¹ cm⁻¹ |

Experimental Protocols

The following sections provide detailed methodologies for labeling intracellular proteins with the HaloTag TMR ligand in both live and fixed cells.

Protocol 1: Live-Cell Labeling of HaloTag Fusion Proteins

This protocol is designed for the fluorescent labeling of HaloTag fusion proteins within living cells for subsequent imaging.

Materials:

-

Cells expressing the HaloTag fusion protein cultured in a suitable vessel (e.g., chambered cover glass).

-

Complete cell culture medium, pre-warmed to 37°C.

-

HaloTag TMR Ligand.

-

Anhydrous Dimethyl Sulfoxide (DMSO).

-

Phosphate-Buffered Saline (PBS).

-

Live-cell imaging medium (e.g., phenol red-free medium).

Procedure:

-

Ligand Preparation:

-

Prepare a stock solution of the HaloTag TMR Ligand by dissolving it in anhydrous DMSO to a concentration of 1-10 mM.

-

Further dilute the stock solution in pre-warmed complete cell culture medium to a final working concentration. The optimal concentration typically ranges from 0.5 to 5 µM and should be determined empirically for each cell line and protein of interest.

-

-

Cell Labeling:

-

Remove the existing culture medium from the cells.

-

Add the pre-warmed medium containing the HaloTag TMR Ligand to the cells.

-

Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator to allow for covalent bond formation between the ligand and the HaloTag protein.

-

-

Washing:

-

Remove the medium containing the HaloTag TMR Ligand.

-

Wash the cells twice with pre-warmed complete culture medium to remove any unbound ligand.

-

Replace the wash medium with fresh, pre-warmed live-cell imaging medium.

-

-

Imaging:

-

The cells are now ready for imaging using a fluorescence microscope equipped with appropriate filters for TMR (e.g., excitation filter ~540-560 nm, emission filter ~570-620 nm).

-

Protocol 2: Labeling of HaloTag Fusion Proteins in Fixed Cells

This protocol outlines the procedure for labeling HaloTag fusion proteins in cells that have been chemically fixed.

Materials:

-

Cells expressing the HaloTag fusion protein cultured on coverslips.

-

Phosphate-Buffered Saline (PBS).

-

Fixation Solution (e.g., 4% paraformaldehyde in PBS).

-

Permeabilization Buffer (e.g., 0.2% Triton™ X-100 in PBS).

-

HaloTag TMR Ligand working solution (as prepared in Protocol 1).

-

Mounting Medium.

Procedure:

-

Cell Fixation:

-

Wash the cells twice with PBS.

-

Incubate the cells with the fixation solution for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Permeabilization:

-

Incubate the cells with permeabilization buffer for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Labeling:

-

Incubate the cells with the HaloTag TMR Ligand working solution for 30-60 minutes at room temperature, protected from light.

-

Wash the cells three times with PBS to remove unbound ligand.

-

-

Mounting and Imaging:

-

Mount the coverslip onto a microscope slide using an appropriate mounting medium.

-

Image the cells using a fluorescence microscope with suitable filter sets for TMR.

-

Visualization of Experimental Workflow

The following diagrams illustrate the key steps in utilizing HaloTag TMR for protein labeling and a conceptual signaling pathway that can be studied using this technology.

Caption: Workflow for labeling HaloTag fusion proteins in living cells with TMR ligand.

Caption: Conceptual diagram of using HaloTag TMR to track protein translocation.

References

The Cell Permeability of HaloTag TMR Ligand: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cell permeability of the HaloTag Tetramethylrhodamine (TMR) ligand, a widely used tool for fluorescently labeling proteins in live cells. Understanding the principles of its entry into cells and the practical aspects of its application is crucial for designing and interpreting experiments in cell biology, drug discovery, and molecular imaging.

Introduction to HaloTag TMR Ligand

The HaloTag system is a powerful technology for studying proteins in living cells. It consists of a genetically engineered haloalkane dehalogenase enzyme (the HaloTag protein) that forms a highly specific and irreversible covalent bond with a synthetic ligand, such as the HaloTag TMR ligand.[1] The TMR (tetramethylrhodamine) fluorophore is a bright and photostable dye, making the HaloTag TMR ligand an excellent choice for a variety of cellular imaging applications.[2]

A key feature of the HaloTag TMR ligand is its ability to readily cross the cell membrane, allowing for the specific labeling of intracellular HaloTag fusion proteins.[3][4] This guide delves into the chemical properties, permeability characteristics, and experimental considerations for the effective use of this versatile research tool.

Physicochemical Properties of HaloTag TMR Ligand

The cell permeability of a molecule is intrinsically linked to its chemical and physical properties. The HaloTag TMR ligand is designed to balance water solubility with sufficient lipophilicity to passively diffuse across the lipid bilayer of the cell membrane.

| Property | Value | Reference |

| Molecular Formula | C₃₅H₄₂ClN₃O₆ | [5] |

| Molecular Weight | 636.18 g/mol | |

| Excitation Maximum (Ex) | ~550-555 nm | |

| Emission Maximum (Em) | ~575-580 nm | |

| Solubility | Soluble in DMSO |

Cell Permeability of HaloTag TMR Ligand

The rhodamine-based structure of the TMR fluorophore plays a significant role in its ability to enter cells. The equilibrium between a non-fluorescent, cell-permeable lactone form and a fluorescent, less permeable zwitterionic form can influence its intracellular accumulation. The HaloTag TMR ligand is engineered to favor the cell-permeable state, allowing it to efficiently reach its intracellular target.

While extensive quantitative data comparing the permeability of the HaloTag TMR ligand across a wide variety of cell lines is not consolidated in a single source, a permeability coefficient has been determined in a model system.

| System | Permeability Coefficient | Reference |

| Giant Unilamellar Vesicles (GUVs) | 5 x 10⁻⁶ cm/s |

It is important to note that this value was obtained in an artificial membrane system. However, the widespread and successful use of the HaloTag TMR ligand in various cell types, including mammalian cells (e.g., U2OS, HEK293, HCT116) and even bacteria (E. coli), with similar labeling protocols underscores its robust cell permeability.

Experimental Protocols for Intracellular Labeling

The following sections provide detailed methodologies for labeling intracellular HaloTag fusion proteins with the TMR ligand in live cells.

General Workflow for Live-Cell Imaging

The process of labeling intracellular proteins with HaloTag TMR ligand for subsequent imaging follows a straightforward workflow.

Caption: A flowchart illustrating the key steps for labeling and imaging intracellular proteins using the HaloTag TMR ligand.

Detailed Protocol for Labeling Adherent Mammalian Cells

This protocol is adapted from various sources and provides a general guideline for achieving optimal labeling.

Materials:

-

Cells grown on a suitable imaging dish (e.g., glass-bottom dish) and expressing the HaloTag fusion protein of interest.

-

HaloTag TMR Ligand (stock solution, typically in DMSO).

-

Complete cell culture medium, pre-warmed to 37°C.

-

Phosphate-buffered saline (PBS), pre-warmed to 37°C.

-

Fluorescence microscope with appropriate filter sets for TMR (Excitation: ~555 nm, Emission: ~580 nm).

Procedure:

-

Preparation of Labeling Medium:

-

Thaw the HaloTag TMR ligand stock solution.

-

Prepare a 5X working stock solution by diluting the stock ligand 1:200 in pre-warmed complete culture medium. For a final concentration of 5 µM, this would be prepared from a 1 mM stock.

-

Vortex the diluted ligand solution gently.

-

-

Labeling of Cells:

-

Remove the existing culture medium from the cells.

-

Add the labeling medium to the cells. A common approach is to replace one-fifth of the existing medium volume with the 5X working stock solution to achieve a final 1X concentration (e.g., 5 µM).

-

Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator. The optimal incubation time may vary depending on the cell type and expression level of the HaloTag fusion protein.

-

-

Washing Steps:

-

Gently aspirate the labeling medium.

-

Wash the cells by adding pre-warmed complete culture medium or PBS.

-

Repeat the wash step two to three times to ensure complete removal of unbound ligand.

-

After the final wash, add fresh, pre-warmed complete culture medium to the cells.

-

-

Equilibration:

-

Incubate the cells for an additional 30 minutes at 37°C to allow for the diffusion of any remaining unbound ligand out of the cells.

-

-

Imaging:

-

The cells are now ready for imaging on a fluorescence microscope.

-

Quantitative Analysis of Protein Abundance using Flow Cytometry

The cell-permeable nature of the HaloTag TMR ligand also enables the quantification of intracellular protein levels on a single-cell basis using flow cytometry.

Caption: A schematic of the workflow for quantifying intracellular protein levels using HaloTag TMR ligand and flow cytometry.

Factors Influencing Intracellular Labeling Efficiency

Several factors can affect the efficiency of labeling intracellular proteins with the HaloTag TMR ligand:

-

Ligand Concentration: Using the recommended concentration (typically 1-10 µM) is crucial. Higher concentrations may lead to increased background fluorescence, while lower concentrations might result in incomplete labeling.

-

Incubation Time: A 15-30 minute incubation is generally sufficient for robust labeling.

-

Temperature: Labeling should be performed at 37°C to ensure optimal enzyme activity and membrane fluidity.

-

Washing: Thorough washing is critical to minimize background fluorescence from unbound ligand.

-

Cell Health: Healthy, actively growing cells will generally exhibit more consistent labeling.

-

Expression Level of HaloTag Fusion Protein: Very high expression levels may require longer incubation times or higher ligand concentrations for complete labeling.

Conclusion

The HaloTag TMR ligand is a robust and reliable tool for fluorescently labeling intracellular proteins in a wide range of biological systems. Its excellent cell permeability, combined with the specificity and stability of the HaloTag system, makes it an invaluable reagent for live-cell imaging, protein tracking, and quantitative analysis. By following the detailed protocols and considering the factors outlined in this guide, researchers can effectively utilize the HaloTag TMR ligand to gain deeper insights into the dynamic processes of the cell.

References

- 1. Optimizing multifunctional fluorescent ligands for intracellular labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Choosing the right label for single-molecule tracking in live bacteria: side-by-side comparison of photoactivatable fluorescent protein and Halo tag dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. manuals.plus [manuals.plus]

- 4. promega.jp [promega.jp]

- 5. HaloTag® Technology: Focus on Fluorescent Imaging with DMSO-Soluble Ligands Protocol [promega.com]

A Technical Guide to Covalent Protein Labeling with HaloTag Technology

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the fundamental principles of covalent protein labeling using the HaloTag system. HaloTag technology offers a versatile and robust platform for a wide range of applications, from cellular imaging to protein purification and analysis, making it an invaluable tool in modern biological research and drug discovery.[1][2][3] This document provides a detailed overview of the technology's core mechanism, experimental protocols, and quantitative data to empower researchers to effectively implement this powerful tool in their workflows.

Core Principles of HaloTag Technology

The HaloTag system is a two-component labeling technology consisting of a genetically engineered protein tag, the HaloTag, and a repertoire of synthetic ligands that can be covalently attached to it.[1][4]

The HaloTag Protein: A Modified Dehalogenase

The HaloTag protein is a 33 kDa, monomeric protein derived from the bacterial haloalkane dehalogenase DhaA from Rhodococcus rhodochrous. The wild-type enzyme catalyzes the hydrolysis of haloalkanes. However, the HaloTag protein has been engineered through mutagenesis of a key active site residue (His272 to Phe) to prevent the final hydrolytic step of the enzymatic reaction. This modification traps the enzyme-substrate intermediate, resulting in the formation of a stable, irreversible covalent bond between the HaloTag protein and its ligand. This covalent attachment is highly specific and rapid, occurring under physiological conditions.

HaloTag Ligands: The Key to Versatility

HaloTag ligands are synthetic molecules composed of two essential parts: a constant reactive chloroalkane linker and a variable functional group. The chloroalkane linker is specifically recognized by the active site of the HaloTag protein, initiating the covalent labeling reaction. The functional group can be varied to suit a multitude of applications. Available functional groups include:

-

Fluorophores: A wide array of fluorescent dyes with different spectral properties are available, enabling multicolor imaging experiments in both live and fixed cells. These include cell-permeable dyes for intracellular labeling and cell-impermeable dyes for specifically labeling cell-surface proteins.

-

Affinity Tags: Ligands functionalized with biotin can be used for protein purification, immobilization, and interaction studies.

-

Solid Supports: Ligands can be attached to solid matrices, such as agarose beads (HaloLink™ Resin), for the efficient capture and purification of HaloTag fusion proteins.

The modular nature of the HaloTag ligands allows a single genetic construct of a HaloTag fusion protein to be used for various downstream applications simply by choosing the appropriate ligand.

The Covalent Labeling Reaction

The formation of the covalent bond between the HaloTag protein and its chloroalkane-containing ligand is a highly efficient and specific bimolecular reaction. The reaction proceeds via a nucleophilic displacement mechanism. The aspartate residue (Asp106) in the HaloTag active site attacks the carbon atom of the chloroalkane linker, leading to the displacement of the chloride ion and the formation of a covalent ester bond.

Caption: The two-step kinetic model of the HaloTag labeling reaction.

The kinetics of this reaction have been characterized and are summarized in the table below. The rapid binding and covalent nature of the interaction ensure efficient and permanent labeling, even for low-abundance proteins.

Quantitative Data Summary

The following tables summarize key quantitative parameters of the HaloTag labeling system.

Table 1: Kinetic Parameters of HaloTag Labeling

| Parameter | Value | Conditions | Reference |

| Apparent Second-Order Rate Constant (k_app) | ~1 x 10^6 M⁻¹s⁻¹ | TMR Ligand, 25°C | |

| Association Rate (k₁) | 39.7 ± 0.6 µM⁻¹min⁻¹ | TMR Ligand with engineered DhaAHT | |

| Labeling Efficiency | >80% | In E. coli |

Table 2: Properties of Common HaloTag Ligands

| Ligand | Excitation (nm) | Emission (nm) | Cell Permeability | Key Feature |

| HaloTag® TMR Ligand | 555 | 585 | Permeable | Bright, photostable red fluorophore |

| HaloTag® Oregon Green® Ligand | 496 | 524 | Permeable | Bright green fluorophore |

| HaloTag® Alexa Fluor® 488 Ligand | 495 | 519 | Impermeable | For labeling cell-surface proteins |

| Janelia Fluor® 549 (JF₅₄₉) HaloTag® Ligand | 549 | 571 | Permeable | Bright, photostable dye for live-cell imaging |

| Janelia Fluor® 646 (JF₆₄₆) HaloTag® Ligand | 646 | 664 | Permeable | Far-red dye for deep-tissue imaging |

Detailed Experimental Protocols

This section provides detailed methodologies for common applications of HaloTag technology.

Live-Cell Imaging with Permeable HaloTag Ligands

This protocol describes the labeling of intracellular proteins in living mammalian cells.

Materials:

-

Mammalian cells expressing the HaloTag fusion protein of interest

-

Appropriate cell culture medium

-

HaloTag permeable ligand (e.g., TMR, Oregon Green®, Janelia Fluor® dyes)

-

Anhydrous DMSO or DMF for ligand reconstitution

-

Pre-warmed live-cell imaging medium

-

Fluorescence microscope

Protocol:

-

Cell Seeding: Seed the cells expressing the HaloTag fusion protein onto a suitable imaging dish or plate at a density that will result in 70-90% confluency at the time of imaging.

-

Ligand Preparation: Prepare a stock solution of the HaloTag ligand by dissolving it in anhydrous DMSO or DMF. For example, a 1 mM stock solution of Janelia Fluor® dyes can be prepared. Store aliquots at -20°C or -80°C, protected from light.

-

Staining Solution Preparation: On the day of the experiment, dilute the ligand stock solution in pre-warmed cell culture or live-cell imaging medium to the desired final concentration. A typical starting concentration is 0.1-5 µM, but this may require optimization depending on the cell type, expression level of the fusion protein, and the specific ligand used.

-

Cell Labeling: Remove the culture medium from the cells and wash once with pre-warmed imaging medium. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

-

Washing: Gently wash the cells two to three times with pre-warmed imaging medium to remove unbound ligand.

-

Imaging: The cells are now ready for imaging using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore. For optimal results, image the cells immediately after labeling.

Caption: A streamlined workflow for labeling and imaging live cells using HaloTag technology.

Protein Purification using HaloLink™ Resin

This protocol outlines the purification of a HaloTag fusion protein from E. coli lysate.

Materials:

-

E. coli cell pellet expressing the N-terminal HaloTag fusion protein

-

HaloTag Purification Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.005% IGEPAL® CA-630)

-

Protease Inhibitor Cocktail

-

HaloLink™ Resin

-

TEV Protease

-

HisLink™ Resin (for removal of His-tagged TEV Protease)

Protocol:

-

Cell Lysis: Resuspend the E. coli cell pellet in HaloTag Purification Buffer containing protease inhibitors. Lyse the cells by sonication on ice.

-

Clarification of Lysate: Centrifuge the lysate at high speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet cell debris. Collect the supernatant containing the soluble HaloTag fusion protein.

-

Resin Equilibration: Equilibrate the HaloLink™ Resin by washing it with HaloTag Purification Buffer.

-

Protein Binding: Add the clarified lysate to the equilibrated HaloLink™ Resin and incubate with gentle mixing for at least 90 minutes at room temperature to allow for covalent capture of the HaloTag fusion protein.

-

Washing: Wash the resin extensively with HaloTag Purification Buffer to remove unbound proteins. The covalent nature of the linkage allows for stringent washing conditions.

-

On-Resin Cleavage: To elute the target protein without the HaloTag, add TEV Protease to the resin and incubate to allow for cleavage at the TEV recognition site engineered between the HaloTag and the protein of interest.

-

Elution: Collect the supernatant containing the purified target protein.

-

TEV Protease Removal: To remove the His-tagged TEV Protease, incubate the eluate with HisLink™ Resin. The purified, tag-free target protein will be in the flow-through.

Caption: Step-by-step workflow for the purification of a target protein using the HaloTag system.

Applications in Drug Discovery and Development

The versatility of the HaloTag platform makes it a powerful tool in various stages of drug discovery and development.

-

Target Identification and Validation: HaloTag can be used to study the subcellular localization, trafficking, and turnover of potential drug targets.

-

High-Throughput Screening (HTS): The technology can be adapted for cell-based assays to screen for compounds that modulate the function or expression of a target protein.

-

Compound Profiling and Mechanism of Action Studies: HaloTag can be employed in cellular thermal shift assays (CETSA) to assess target engagement of a compound in a cellular context. Pulse-chase labeling experiments can provide insights into the effects of a compound on protein synthesis and degradation.

-

Biomarker Discovery: HaloTag can be used to purify protein complexes to identify interacting partners and potential biomarkers.

-

Antibody-Drug Conjugate (ADC) Research: The specific and covalent nature of HaloTag labeling is being explored for the site-specific conjugation of cytotoxic drugs to antibodies.

Conclusion

HaloTag technology provides a robust and versatile platform for covalent protein labeling. Its core principles of a modified dehalogenase and a suite of functionalized ligands enable a wide array of applications in cellular imaging, protein purification, and interaction studies. The high specificity, rapid kinetics, and irreversible nature of the labeling reaction make it a superior choice for many experimental contexts. For researchers and drug development professionals, HaloTag offers a powerful and adaptable tool to investigate protein function with high precision and flexibility.

References

An In-depth Technical Guide to HaloTag Fusion Proteins and TMR Ligand

For Researchers, Scientists, and Drug Development Professionals

The HaloTag fusion protein system represents a versatile and powerful platform for the comprehensive analysis of protein function and dynamics. This technology, centered around the covalent and specific binding of a HaloTag fusion protein to a synthetic ligand, offers a broad spectrum of applications, from cellular imaging to protein purification and beyond. This guide provides a detailed technical overview of the core components of this system: the HaloTag fusion protein and the widely used tetramethylrhodamine (TMR) ligand.

The Core Technology: HaloTag Protein and Ligand Interaction

The HaloTag technology is built upon a modified haloalkane dehalogenase from the bacterium Rhodococcus rhodochrous.[1][2] This 33 kDa monomeric protein has been engineered to form a highly specific and irreversible covalent bond with synthetic ligands.[3][4][5] The key to this irreversible binding lies in a single amino acid substitution (Phe272 to His) within the enzyme's active site.

The synthetic ligands, such as the TMR ligand, consist of two essential parts: a constant reactive chloroalkane linker and a variable functional group. The chloroalkane linker is the substrate that covalently binds within the active site tunnel of the HaloTag protein. The functional group, in this case, the TMR fluorophore, imparts the desired functionality for downstream applications.

The reaction mechanism involves a nucleophilic displacement of the terminal chloride on the ligand's linker by an aspartate residue (Asp106) in the HaloTag active site, forming an alkyl-enzyme intermediate. In the wild-type enzyme, a histidine residue would catalyze the hydrolysis of this intermediate, releasing the product and regenerating the enzyme. However, in the engineered HaloTag protein, the substituted phenylalanine at position 272 is unable to catalyze this hydrolysis, resulting in a stable and essentially irreversible covalent adduct. This covalent bond is stable even under denaturing conditions, such as in SDS-PAGE analysis.

Mechanism of HaloTag-Ligand Covalent Bonding

Caption: Covalent bond formation between HaloTag protein and TMR ligand.

Quantitative Data: Binding Kinetics and Spectral Properties

The interaction between the HaloTag protein and the TMR ligand is characterized by rapid binding kinetics, comparable to the strong interaction between streptavidin and biotin. This efficient binding allows for labeling to be completed within minutes, even at low ligand concentrations.

| Parameter | Value | Reference |

| Apparent Second-Order Rate Constant (kon) | 2.7 x 106 M-1s-1 | |

| Equilibrium Dissociation Constant (Kd) | 0.6 to 1.3 µM (for similar ligands) | |

| TMR Excitation Maximum (Ex) | ~550-555 nm | |

| TMR Emission Maximum (Em) | ~575-585 nm |

Experimental Protocols

Live-Cell Imaging with HaloTag TMR Ligand

This protocol outlines the general steps for labeling HaloTag fusion proteins in living cells for fluorescence microscopy.

Materials:

-

Cells expressing the HaloTag fusion protein of interest cultured on imaging-grade plates or coverslips.

-

Complete cell culture medium.

-

HaloTag TMR Ligand.

-

Anhydrous DMSO.

-

Phosphate-Buffered Saline (PBS).

-

Live-cell imaging medium.

Procedure:

-

Prepare Ligand Stock Solution: Dissolve the HaloTag TMR Ligand in anhydrous DMSO to create a 1-10 mM stock solution.

-

Prepare Labeling Medium: Dilute the stock solution in pre-warmed complete cell culture medium to a final working concentration, typically between 1-5 µM. The optimal concentration should be determined empirically for each cell line and protein of interest.

-

Cell Labeling:

-

Remove the existing culture medium from the cells.

-

Add the labeling medium to the cells.

-

Incubate at 37°C in a CO2 incubator for 15-30 minutes.

-

-

Washing:

-

Aspirate the labeling medium.

-

Wash the cells three times with pre-warmed complete cell culture medium to remove unbound ligand.

-

-

Equilibration: Incubate the cells in fresh, pre-warmed complete medium for at least 30 minutes to allow for the diffusion of any remaining unbound ligand out of the cells.

-

Imaging: Replace the medium with pre-warmed live-cell imaging medium and proceed with fluorescence microscopy.

Fixed-Cell Imaging and Immunofluorescence

The stable covalent bond of the HaloTag system allows for robust labeling that withstands fixation and permeabilization procedures, making it compatible with immunocytochemistry.

Materials:

-

Cells expressing the HaloTag fusion protein labeled with HaloTag TMR Ligand (as described above).

-

PBS.

-

Fixation Solution (e.g., 4% paraformaldehyde in PBS).

-

Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS).

-

Blocking Buffer (e.g., 1% BSA in PBS).

-

Primary and secondary antibodies for immunofluorescence.

Procedure:

-

Labeling: Label live cells with HaloTag TMR Ligand as described in the live-cell imaging protocol.

-

Fixation:

-

Wash the cells twice with PBS.

-

Incubate with fixation solution for 10-15 minutes at room temperature.

-

Wash three times with PBS.

-

-

Permeabilization: Incubate with permeabilization buffer for 10 minutes at room temperature.

-

Blocking: If performing co-labeling with antibodies, incubate with blocking buffer for 30-60 minutes.

-

Antibody Staining: Proceed with standard immunofluorescence protocols for primary and secondary antibody incubations.

-

Imaging: Mount the coverslips and image using a fluorescence microscope.

In-Gel Fluorescence Detection

The covalent nature of the HaloTag-TMR bond allows for the direct visualization of labeled proteins after SDS-PAGE.

Materials:

-

Cells expressing the HaloTag fusion protein, labeled with HaloTag TMR Ligand.

-

SDS-PAGE loading buffer.

Procedure:

-

Labeling: Label cells as described in the live-cell imaging protocol.

-

Lysis: Solubilize the labeled cells in SDS-PAGE loading buffer.

-

Electrophoresis: Boil the samples and resolve them by SDS-PAGE.

-

Imaging: Analyze the gel using a fluorescence imager with appropriate filters for TMR (e.g., Ex/Em of 545/575 nm).

Applications in Research and Drug Development

The versatility of the HaloTag system with the TMR ligand enables a wide array of applications critical for research and drug development.

Cellular Imaging and Protein Trafficking

The primary application of the HaloTag-TMR system is in cellular imaging. Researchers can visualize protein localization, translocation, and trafficking in real-time within living cells. For example, the translocation of NF-κB p65-HaloTag from the cytoplasm to the nucleus upon stimulation with TNF-α has been extensively studied using this system.

By using a combination of cell-permeable (like TMR) and cell-impermeable fluorescent ligands, it is possible to differentially label intracellular and cell-surface protein populations, allowing for the study of processes like receptor internalization.

Experimental Workflow: Studying NF-κB Translocation

Caption: Workflow for imaging NF-κB p65 translocation.

Protein Purification and Interaction Studies

While the TMR ligand is primarily for imaging, other HaloTag ligands are designed for protein purification. The HaloLink Resin, which has a chloroalkane ligand, allows for the covalent capture of HaloTag fusion proteins. This method overcomes the equilibrium-based limitations of traditional affinity tags, enabling efficient purification even of low-abundance proteins. Once purified, the protein of interest can be cleaved from the HaloTag using a TEV protease if a cleavage site is engineered into the fusion construct.

Furthermore, the HaloTag system is a powerful tool for studying protein-protein and protein-DNA interactions. By immobilizing a HaloTag fusion protein on a solid support, researchers can perform pull-down assays to identify interacting partners from cell lysates.

Signaling Pathway: NF-κB Activation and p65 Translocation

Caption: Simplified NF-κB signaling pathway leading to p65 translocation.

Conclusion

The HaloTag fusion protein system, in conjunction with the TMR ligand, provides a robust and multifaceted platform for protein analysis. The specificity and irreversible nature of the covalent labeling, combined with the bright and stable fluorescence of TMR, make it an invaluable tool for researchers and drug development professionals. From elucidating complex cellular signaling pathways to purifying proteins for structural and functional studies, the HaloTag technology offers a streamlined and powerful approach to understanding the intricacies of the proteome.

References

- 1. HaloTag Technology: A Versatile Platform for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The HaloTag: Improving Soluble Expression and Applications in Protein Functional Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Halotag | Proteintech Group [ptglab.com]

An In-Depth Technical Guide to the HaloTag TMR Ligand: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The HaloTag system is a powerful and versatile tool for studying protein function in living cells and in vitro. It is a two-component technology consisting of a genetically engineered protein tag, the HaloTag, and a synthetic ligand that covalently binds to it. The HaloTag TMR (Tetramethylrhodamine) ligand is a fluorescent ligand that, upon binding to the HaloTag protein, enables researchers to visualize, track, and quantify proteins of interest with high specificity and sensitivity. This technical guide provides a comprehensive overview of the chemical structure, photophysical properties, and common applications of the HaloTag TMR ligand, complete with detailed experimental protocols and data presented for easy reference.

Chemical Structure and Properties

The HaloTag TMR ligand is composed of a tetramethylrhodamine (TMR) fluorophore, a linker, and a reactive chloroalkane group. The chloroalkane is the key to the covalent and irreversible binding to the HaloTag protein, which is a modified haloalkane dehalogenase.

Chemical Structure:

-

IUPAC Name: 4-[2-[2-(6-chlorohexoxy)ethoxy]ethylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate

-

Molecular Formula: C₃₅H₄₂ClN₃O₆

-

Molecular Weight: 636.18 g/mol

-

CAS Number: 2764890-88-0

A visual representation of the HaloTag TMR ligand's chemical structure can be seen in numerous online chemical databases by searching its CAS number.

Physicochemical and Spectroscopic Properties

The photophysical properties of the HaloTag TMR ligand make it a popular choice for a wide range of fluorescence-based assays. The quantitative data for these properties are summarized in the table below.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~550 - 555 nm | [1] |

| Emission Maximum (λem) | ~576 - 585 nm | [1] |

| Molar Extinction Coefficient (ε) | ~78,000 - 95,000 M⁻¹cm⁻¹ | [2] |

| Quantum Yield (Φ) | ~0.4 - 0.41 | [2] |

| Solubility | Soluble in DMSO | [2] |

Note: The exact spectral characteristics can be influenced by the local environment of the fluorophore upon binding to the HaloTag protein.

Mechanism of Action: Covalent Labeling

The HaloTag technology is based on the rapid and specific formation of a covalent bond between the HaloTag protein and its ligand. The HaloTag protein is a modified bacterial haloalkane dehalogenase where a key active site histidine residue has been replaced, preventing the hydrolysis of the enzyme-substrate intermediate. This results in the formation of a stable, irreversible covalent bond between the protein and the chloroalkane linker of the ligand.

References

Methodological & Application

Application Notes and Protocols for HaloTag TMR Labeling in Live Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

The HaloTag system is a versatile platform for cellular imaging and protein analysis, enabling the covalent labeling of a protein of interest with a variety of functional ligands.[1][2] The technology is predicated on the formation of a highly specific and irreversible covalent bond between the HaloTag fusion protein and a synthetic ligand, which can be a fluorescent dye, an affinity tag, or a solid support.[2] The HaloTag protein itself is a 33 kDa modified haloalkane dehalogenase that has been engineered to efficiently bind to chloroalkane linkers on the ligands.[3][4]

This document provides a detailed protocol for labeling live cells expressing a HaloTag fusion protein with the HaloTag TMR (tetramethylrhodamine) Ligand. TMR is a cell-permeant, red fluorescent dye, making it suitable for imaging intracellular proteins. The protocols outlined below—the "Rapid Labeling" protocol and the "No-Wash" protocol—offer flexibility for various experimental needs.

Principle of HaloTag TMR Labeling

The HaloTag TMR labeling process involves the specific and covalent attachment of the TMR fluorophore to the HaloTag fusion protein within a live cell. The cell-permeant TMR ligand, which contains a chloroalkane linker, readily crosses the cell membrane and binds to the active site of the HaloTag protein. This interaction results in the formation of a stable, irreversible covalent bond, effectively tagging the protein of interest with the fluorescent TMR molecule. This allows for the visualization and tracking of the fusion protein's localization, trafficking, and dynamics in living cells.

Caption: Mechanism of HaloTag TMR labeling in live cells.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the HaloTag TMR labeling protocols in live cells.

| Parameter | Rapid Labeling Protocol | No-Wash Protocol (TMRDirect™) |

| Ligand | HaloTag® TMR Ligand | HaloTag® TMRDirect™ Ligand |

| Final Concentration | 5 µM | 100 nM |

| Incubation Time | 15 minutes | Overnight |

| Incubation Temperature | 37°C | 37°C |

| Washing Steps | 3 washes with fresh medium | 1 medium replacement before imaging |

| Excitation Maxima | ~550 nm | Not explicitly stated, but expected to be similar to TMR |

| Emission Maxima | ~576 nm | Not explicitly stated, but expected to be similar to TMR |

| Cell Permeability | Yes | Yes |

Experimental Protocols

A. Reagent Preparation

-

HaloTag TMR Ligand Stock Solution : Prepare a stock solution of the HaloTag TMR Ligand by dissolving it in a suitable solvent like DMF or DMSO. Store the stock solution at -20°C, protected from light and moisture.

-

Working Solution : Just before use, dilute the stock solution in pre-warmed (37°C) complete cell culture medium to the desired final concentration. For the "Rapid Labeling" protocol, a 5X working stock is recommended to minimize volume changes in the cell culture.

B. Cell Preparation

-

Cell Seeding : Seed cells expressing the HaloTag fusion protein of interest onto a suitable imaging vessel (e.g., glass-bottom dishes, chamber slides) at a density that allows for optimal imaging. The cell density should be adjusted to avoid confluency, which can lead to higher background labeling.

-

Cell Culture : Culture the cells under standard conditions (e.g., 37°C, 5% CO₂) until they reach the desired confluence for the experiment.

C. "Rapid Labeling" Protocol for Live Cells

This protocol is designed for quick and efficient labeling of intracellular proteins.

Caption: Experimental workflow for the Rapid Labeling protocol.

-

Ligand Addition : To the cells in culture, add the pre-warmed HaloTag TMR Ligand working solution to a final concentration of 5 µM. If using a 5X working stock, replace one-fifth of the medium with the stock solution. Gently mix the medium.

-

Incubation : Incubate the cells for 15 minutes at 37°C in a CO₂ incubator. This allows the ligand to enter the cells and covalently bind to the HaloTag protein.

-

Washing : Remove the medium containing the unbound ligand. Wash the cells three times with pre-warmed, fresh complete culture medium. Each wash should be for approximately 5 minutes to ensure the removal of background fluorescence.

-

Imaging : After the final wash, add fresh, pre-warmed imaging medium (e.g., complete medium without phenol red) to the cells. The cells are now ready for live-cell imaging on a fluorescence microscope equipped with appropriate filters for TMR (Excitation: ~550 nm, Emission: ~576 nm).

D. "No-Wash" Protocol for Live Cells (Using TMRDirect™ Ligand)

This protocol is ideal for high-throughput screening or experiments where minimal cell handling is desired.

-

Ligand Addition : The HaloTag TMRDirect™ Ligand can be added directly to the cell culture medium at the time of cell plating or during transfection. The recommended final concentration is 100 nM.

-

Incubation : Incubate the cells overnight under their normal growth conditions (37°C, 5% CO₂).

-

Medium Replacement : The following day, replace the ligand-containing medium with fresh, pre-warmed imaging medium. A single medium change is sufficient to reduce background fluorescence.

-

Imaging : The cells are now ready for live-cell imaging.

Optimization and Considerations

-

Ligand Concentration : The optimal ligand concentration can vary depending on the cell type, expression level of the HaloTag fusion protein, and specific experimental conditions. A titration of the HaloTag TMR Ligand may be necessary to achieve the best signal-to-noise ratio.

-

Incubation Time : While 15 minutes is generally sufficient for the "Rapid Labeling" protocol, the incubation time can be adjusted. Longer incubation times may increase signal intensity but could also lead to higher background.

-

Washing : Thorough washing is crucial for the "Rapid Labeling" protocol to minimize background fluorescence from unbound ligand.

-

Pulse-Chase Experiments : The HaloTag system is well-suited for pulse-chase experiments to study protein trafficking and turnover. Cells can be labeled with one color of a cell-impermeant HaloTag ligand to label the surface protein pool, followed by a chase with a cell-permeant ligand like TMR to label the internalized protein pool.

-

Multicolor Imaging : The HaloTag technology allows for flexibility in multicolor imaging experiments. Since the HaloTag protein is not intrinsically fluorescent, the choice of fluorescent labels can be made after the fusion protein has been created.

Conclusion

The HaloTag TMR labeling system provides a robust and straightforward method for fluorescently labeling proteins of interest in live cells. The availability of both "Rapid Labeling" and "No-Wash" protocols offers experimental flexibility for a wide range of applications in cell biology and drug discovery. By following the detailed protocols and considering the optimization strategies outlined in these application notes, researchers can achieve high-quality, specific labeling for live-cell imaging studies.

References

Application Notes: HaloTag TMR Staining for Fixed Cell Imaging

Audience: Researchers, scientists, and drug development professionals.

Introduction

The HaloTag system is a versatile platform for cellular imaging and protein analysis, enabling the covalent attachment of various functional ligands to a protein of interest fused with the HaloTag protein. The HaloTag TMR (tetramethylrhodamine) ligand is a bright, cell-permeable fluorescent probe ideal for visualizing the localization and dynamics of fusion proteins. A key advantage of the HaloTag system is the stability of the covalent bond between the HaloTag protein and its ligand, which allows for robust signal retention even after cell fixation and permeabilization procedures.[1][2] This makes it highly compatible with immunocytochemistry (ICC) and other multiplexing applications.[1][2]

These application notes provide detailed protocols for fluorescently labeling HaloTag fusion proteins with the TMR ligand in fixed mammalian cells. Two primary workflows are presented: labeling of live cells followed by fixation, and labeling of cells after fixation and permeabilization.

Data Presentation: Staining Parameters

The following table summarizes the typical quantitative parameters for HaloTag TMR staining in both live and fixed cell protocols. These values may require optimization depending on the specific cell type, expression level of the HaloTag fusion protein, and experimental conditions.

| Parameter | Live Cell Staining then Fixation | Post-Fixation Staining |

| HaloTag TMR Ligand Concentration | 5 µM[1] | 0.5 µM |

| Incubation Time | 15 minutes | 50-60 minutes |

| Incubation Temperature | 37°C | Room Temperature |

| Fixation Solution | 4% Paraformaldehyde (PFA) in PBS with 0.2M-0.4M sucrose | 4% Paraformaldehyde (PFA) in PBS or Methanol |

| Fixation Time | 10 minutes | 10 minutes |

| Permeabilization Solution | 0.1% Triton X-100 in PBS | 0.1% - 0.5% Triton X-100 in PBS |

| Permeabilization Time | 10 minutes | 5-15 minutes |

Experimental Protocols

Protocol 1: Staining of Live Cells Followed by Fixation

This method is ideal for capturing the state of the protein in a live cell before fixation and is often used when studying protein trafficking or dynamic processes.

Materials:

-

Cells expressing the HaloTag fusion protein cultured on coverslips or imaging plates

-

Complete cell culture medium, pre-warmed to 37°C

-

HaloTag TMR Ligand (e.g., Promega G8251)

-

Phosphate-Buffered Saline (PBS)

-

Fixation Solution: 4% paraformaldehyde in PBS, pH 7.4 (with 0.4M sucrose, optional)

-

Permeabilization Buffer (optional, for subsequent ICC): 0.1% Triton X-100 in PBS

-

Mounting medium

Procedure:

-

Labeling:

-

To the live cells in pre-warmed complete culture medium, add the HaloTag TMR Ligand to a final concentration of 5 µM.

-

Incubate the cells for 15 minutes at 37°C in a CO2 incubator.

-

-

Washing:

-

Remove the medium containing the TMR ligand.

-

Wash the cells three times with pre-warmed complete culture medium or PBS to remove unbound ligand.

-

After the final wash, add fresh pre-warmed medium and incubate for an additional 30 minutes to allow for the diffusion of unbound ligand out of the cells.

-

-

Fixation:

-

Aspirate the medium and gently add warm 4% paraformaldehyde solution.

-

Incubate for 10 minutes at room temperature.

-

-

Final Washes & Mounting:

-

Remove the fixation solution and wash the cells three times with PBS for 5 minutes each.

-

(Optional) If combining with antibody staining, proceed with a permeabilization step using 0.1% Triton X-100 for 10 minutes.

-

Mount the coverslip onto a microscope slide using a suitable mounting medium. The sample is now ready for imaging.

-

Protocol 2: Staining of Pre-Fixed Cells

This protocol is useful when live-cell labeling is not feasible or when the experimental design requires fixation as an initial step.

Materials:

-

Cells expressing the HaloTag fusion protein cultured on coverslips or imaging plates

-

Phosphate-Buffered Saline (PBS)

-

Fixation Solution: 4% paraformaldehyde in PBS, pH 7.4

-

Permeabilization Buffer: 0.1% - 0.5% Triton X-100 in PBS

-

Blocking Buffer (optional, for ICC): PBS with 1% BSA

-

HaloTag TMR Ligand

-

Mounting medium

Procedure:

-

Fixation:

-

Wash cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.

-

-

Permeabilization:

-

Wash the fixed cells three times with PBS.

-

Permeabilize the cells by incubating with 0.1% - 0.5% Triton X-100 in PBS for 5-15 minutes at room temperature.

-

-

Washing:

-

Wash the cells three times with PBS for 5 minutes each to remove the detergent.

-

-

Labeling:

-

Prepare the staining solution by diluting the HaloTag TMR Ligand to a final concentration of 0.5 µM in PBS.

-

Incubate the fixed and permeabilized cells with the TMR ligand solution for 50-60 minutes at room temperature, protected from light.

-

-

Final Washes & Mounting:

-

Remove the staining solution and wash the cells three times with PBS for 5 minutes each to remove unbound ligand.

-

Mount the coverslip onto a microscope slide using a suitable mounting medium. The sample is now ready for imaging.

-

Visualizations

Experimental Workflow Diagram

Caption: Workflow for HaloTag TMR staining of fixed cells.

References

Application Notes: No-Wash HaloTag® TMR Labeling Protocol for Live-Cell Imaging

Audience: Researchers, scientists, and drug development professionals.

Introduction

The HaloTag® system is a versatile technology that allows for the specific covalent labeling of a protein of interest (POI) fused to the HaloTag® protein, a modified haloalkane dehalogenase. This system enables a wide range of applications, including cellular imaging, protein trafficking studies, and protein complex pull-downs. The no-wash labeling protocol, utilizing the cell-permeant HaloTag® TMRDirect™ Ligand, simplifies live-cell imaging by eliminating the need for wash steps to remove unbound fluorescent ligand. This approach minimizes cell handling, reduces experimental variability, and is highly amenable to high-throughput screening and automated microscopy.[1][2]

The principle of the no-wash protocol relies on the high affinity and specificity of the TMRDirect™ Ligand for the HaloTag® protein and the ligand's stability in cell culture medium.[1] The ligand can be added directly to the cell culture medium, where it permeates the cells and covalently binds to the HaloTag® fusion protein. Due to the optimized concentration and high affinity, the unbound ligand generates minimal background fluorescence, allowing for direct imaging after a simple medium exchange. This results in a robust and specific signal, making it an ideal choice for long-term live-cell imaging experiments.

Quantitative Data Summary

The HaloTag® TMRDirect™ Ligand is optimized for producing a bright and specific signal with minimal background in no-wash protocols.

Table 1: HaloTag® TMRDirect™ Ligand Specifications

| Parameter | Value | Reference |

| Excitation Maximum | 555 nm | |

| Emission Maximum | 585 nm | |

| Cell Permeability | Permeant | |

| Protocol Type | No-Wash | |

| Recommended Final Concentration | 100 nM | |

| Biocompatibility | No observable cytotoxicity at recommended concentrations. |

Table 2: Comparison of Labeling Protocols

| Feature | No-Wash Protocol (TMRDirect™) | Traditional Wash Protocol (Standard TMR) |

| Principle | High-affinity ligand added at low concentration; minimal background allows direct imaging after medium exchange. | Higher ligand concentration requires multiple wash steps to remove unbound ligand and reduce background. |

| Cell Handling | Minimal (medium exchange only). | Extensive (multiple wash steps). |

| Signal-to-Background | High; described as "bright and specific". | High, but dependent on thorough washing. In the absence of washes, high background is observed. |

| Suitability for Automation | High; simplified workflow is ideal for HTS. | Lower; multiple steps are more complex to automate. |

| Incubation Time | Flexible (15-60 minutes to overnight). | Typically 15-30 minutes, followed by a 30-minute wash incubation. |

| Reagent | HaloTag® TMRDirect™ Ligand | HaloTag® TMR Ligand |

Experimental Protocols

The following are generalized protocols for the no-wash labeling of HaloTag® fusion proteins in live mammalian cells using the TMRDirect™ Ligand. Optimization may be required depending on the cell type, expression level of the fusion protein, and specific experimental setup.

Materials Required

-

Cells expressing the HaloTag® fusion protein of interest.

-

HaloTag® TMRDirect™ Ligand (e.g., Promega Cat.# G2991).

-

Anhydrous DMSO for ligand reconstitution.

-

Complete cell culture medium, appropriate for the cell line.

-

Culture vessels (e.g., 96-well plates, 35 mm imaging dishes).

-

Fluorescence microscope with appropriate filter sets for TMR (Excitation: ~555 nm, Emission: ~585 nm).

Reagent Preparation

100µM HaloTag® TMRDirect™ Ligand Stock Solution:

-

Briefly centrifuge the vial of TMRDirect™ Ligand to collect the dried material at the bottom.

-

Add the appropriate volume of anhydrous DMSO to create a 100µM stock solution.

-

Vortex thoroughly to ensure the ligand is fully dissolved.

-

Store the stock solution in small aliquots at -20°C, protected from light. Avoid multiple freeze-thaw cycles.

No-Wash Labeling Protocol (Overnight Incubation)

This protocol is ideal for convenience and for ensuring complete labeling, especially when the HaloTag® fusion protein is expressed at low levels.

-

Cell Plating: Plate cells expressing the HaloTag® fusion protein at the desired density in your chosen culture vessel and allow them to adhere overnight.

-

Ligand Addition: The next day, add the HaloTag® TMRDirect™ Ligand directly to the culture medium to a final concentration of 100 nM. This can often be done at the time of cell plating or transfection.

-

Incubation: Gently swirl the plate to mix. Return the cells to a 37°C, 5% CO₂ incubator and incubate overnight.

-

Medium Exchange: Before imaging, carefully aspirate the medium containing the ligand and replace it with fresh, pre-warmed complete culture medium.

-

Imaging: The cells are now ready for imaging using a fluorescence microscope with appropriate TMR filter sets.

No-Wash Labeling Protocol (Short Incubation)

This protocol is suitable when a shorter experimental timeline is required.

-

Cell Culture: Use pre-plated, healthy, adherent cells expressing the HaloTag® fusion protein.

-

Ligand Addition: Add the HaloTag® TMRDirect™ Ligand directly to the culture medium to a final concentration of 100 nM.

-

Incubation: Gently swirl the plate to mix. Return the cells to a 37°C, 5% CO₂ incubator for 15-60 minutes. The optimal time may need to be determined empirically.

-

Medium Exchange: Before imaging, carefully aspirate the medium containing the ligand and replace it with fresh, pre-warmed complete culture medium.

-

Imaging: Proceed with fluorescence microscopy.

Visualizations

Mechanism of HaloTag® Labeling

Caption: Covalent labeling of a HaloTag® fusion protein with the TMRDirect™ Ligand.

No-Wash Experimental Workflow

Caption: Simplified workflow for the no-wash HaloTag® TMRDirect™ labeling protocol.

Troubleshooting and Optimization

-

High Background: If high background fluorescence is observed, ensure that the TMRDirect™ Ligand is being used, not the standard TMR Ligand. While unlikely with the no-wash protocol, high background could also result from excessively high expression levels of the HaloTag® fusion protein or unhealthy cells. Consider optimizing the ligand concentration by performing a titration.

-

Low Signal: A weak fluorescent signal may indicate low expression of the HaloTag® fusion protein. Verify expression using an alternative method like Western blotting. Alternatively, increasing the incubation time with the TMRDirect™ Ligand (e.g., to overnight) may improve the signal.

-

Cell Health: Always use healthy, sub-confluent cells for labeling experiments. The efficiency of labeling and the clarity of the imaging results depend on robust cellular physiology. No significant cytotoxicity has been observed with TMRDirect™ Ligand, but it is always good practice to monitor cell morphology and viability.

References

Application Notes and Protocols for Rapid Labeling of HaloTag® Fusion Proteins with TMR

Audience: Researchers, scientists, and drug development professionals.

Introduction